molecular formula C9H13NO2S B12563307 Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate CAS No. 153071-59-1

Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate

Cat. No.: B12563307
CAS No.: 153071-59-1
M. Wt: 199.27 g/mol
InChI Key: RQYMVLNWEZFGTR-UHFFFAOYSA-N
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Description

Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) chloride to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize impurities. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-sulfonylamino-2-thiophenecarboxylate
  • Methyl 3-hydroxy-2-thiophenecarboxylate

Comparison: Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and industrial applications .

Properties

CAS No.

153071-59-1

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 3-(propan-2-ylamino)thiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-6(2)10-7-4-5-13-8(7)9(11)12-3/h4-6,10H,1-3H3

InChI Key

RQYMVLNWEZFGTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(SC=C1)C(=O)OC

Origin of Product

United States

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